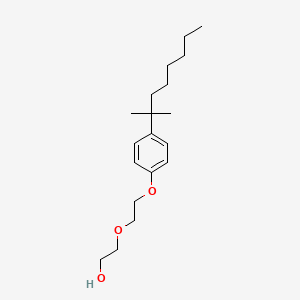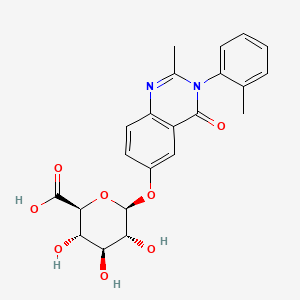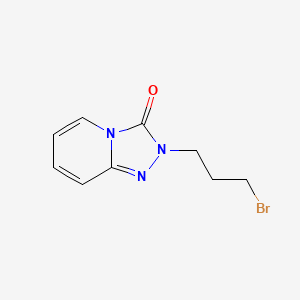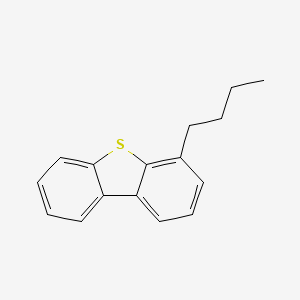
Nateglinide-d5 Ethyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nateglinide-d5 Ethyl Ester is a deuterated form of Nateglinide Ethyl Ester, which is a derivative of Nateglinide. Nateglinide is a D-phenylalanine derivative used primarily as an oral hypoglycemic agent for the treatment of type II diabetes. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of Nateglinide due to its stable isotope labeling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Nateglinide-d5 Ethyl Ester typically involves the incorporation of deuterium atoms into the Nateglinide molecule. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: The use of deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule. For example, deuterated ethyl alcohol (CD3CD2OH) can be used to esterify Nateglinide.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Reaction Optimization: Parameters such as temperature, pressure, and reaction time are optimized to maximize the yield of the desired product.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure this compound.
化学反应分析
Types of Reactions
Nateglinide-d5 Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the carbonyl group to a hydroxyl group.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Nateglinide-d5 Ethyl Ester is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetics and Metabolism Studies: The deuterated compound is used to study the absorption, distribution, metabolism, and excretion (ADME) of Nateglinide in biological systems.
Analytical Chemistry: It serves as an internal standard in mass spectrometry and other analytical techniques to quantify Nateglinide in pharmaceutical formulations and biological samples.
Drug Development: Researchers use this compound to investigate the metabolic pathways and potential drug-drug interactions of Nateglinide.
作用机制
Nateglinide-d5 Ethyl Ester exerts its effects by stimulating the release of insulin from the pancreas. It achieves this by closing ATP-dependent potassium channels in the membrane of pancreatic beta cells. This depolarizes the beta cells and causes voltage-gated calcium channels to open, leading to an influx of calcium ions. The increased intracellular calcium concentration triggers the exocytosis of insulin granules, thereby increasing insulin secretion.
相似化合物的比较
Similar Compounds
Repaglinide: Another meglitinide class drug used for the treatment of type II diabetes.
Glipizide: A sulfonylurea class drug that also stimulates insulin release from pancreatic beta cells.
Glyburide: Another sulfonylurea class drug with a similar mechanism of action.
Uniqueness
Nateglinide-d5 Ethyl Ester is unique due to its stable isotope labeling, which makes it particularly useful in pharmacokinetic and metabolic studies. Unlike other similar compounds, the deuterated form allows for precise tracking and quantification in biological systems, providing valuable insights into the drug’s behavior and interactions.
属性
CAS 编号 |
1356929-50-4 |
|---|---|
分子式 |
C21H31NO3 |
分子量 |
350.514 |
IUPAC 名称 |
ethyl (2R)-3-(2,3,4,5,6-pentadeuteriophenyl)-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoate |
InChI |
InChI=1S/C21H31NO3/c1-4-25-21(24)19(14-16-8-6-5-7-9-16)22-20(23)18-12-10-17(11-13-18)15(2)3/h5-9,15,17-19H,4,10-14H2,1-3H3,(H,22,23)/t17?,18?,19-/m1/s1/i5D,6D,7D,8D,9D |
InChI 键 |
AVOHCDLQBWDQOF-MRVSTDCPSA-N |
SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCC(CC2)C(C)C |
同义词 |
N-[[trans-4-(1-Methylethyl)cyclohexyl]carbonyl]-D-(phenyl-d5)alanine Ethyl Ester; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(Dimethylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one](/img/structure/B585811.png)



![2S-[(1-Carboxyethyl)amino]-benzenebutanoic Acid Methyl Benzyl Ester Maleate](/img/structure/B585823.png)

![(2S,3S,4S,5R,6R)-6-[[1-carboxy-2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]ethyl]sulfanylcarbonylamino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B585828.png)
